1-(2,4,6-Trimethylphenyl)-2-nitropropene
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Overview
Description
1-(2,4,6-Trimethylphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group attached to a propene chain, which is further substituted with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-2-nitropropene typically involves the nitration of 2,4,6-trimethylphenylpropene. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired nitropropene compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-nitropropene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent and conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-(2,4,6-Trimethylphenyl)-2-nitropropene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic ring and its substituents can influence the compound’s binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
1-(2,4,6-Trimethylphenyl)-1H-imidazole: Shares the 2,4,6-trimethylphenyl group but differs in the presence of an imidazole ring.
2,4,6-Trimethylphenylacetone: Similar aromatic substitution pattern but with a different functional group (acetone).
2,4,6-Trimethylphenylpropan-1-one: Another compound with a similar aromatic ring but different functional group (propanone).
Uniqueness: 1-(2,4,6-Trimethylphenyl)-2-nitropropene is unique due to the presence of both a nitro group and a 2,4,6-trimethylphenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3,5-trimethyl-2-(2-nitroprop-1-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-9(2)12(10(3)6-8)7-11(4)13(14)15/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILKZWLODIJOFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342481 |
Source
|
Record name | 1-(2,4,6-TRIMETHYLPHENYL)-2-NITROPROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126760-70-1 |
Source
|
Record name | 1-(2,4,6-TRIMETHYLPHENYL)-2-NITROPROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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